

Comparative Guide: Biological Activity of 2-(Methylthio)propanoic Acid vs. Structural Analogs

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Compound of Interest

Compound Name: 2-(methylthio)propanoic acid

CAS No.: 58809-73-7

Cat. No.: B3021617

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Executive Summary

This technical guide provides a rigorous comparative analysis of **2-(methylthio)propanoic acid** (2-MTP) and its structural analogs, specifically focusing on the critical biological distinctions driven by the position of the methylthio moiety.

While 2-MTP (CAS 58809-73-7) is primarily recognized for its organoleptic properties and utility as a synthetic building block for cooling agents, its structural isomer 3-(methylthio)propanoic acid (3-MTP) (CAS 646-01-5) exhibits potent nematicidal, antifungal, and phytotoxic activities. This guide elucidates the structure-activity relationship (SAR) that renders the 3-isomer a potent biological effector while the 2-isomer remains a sensory-active metabolite.

Structural Landscape & Physicochemical Profile

The biological divergence between these isomers stems from the proximity of the sulfur atom to the carboxylic acid group.

Feature	2-(Methylthio)propanoic Acid (2-MTP)	3-(Methylthio)propanoic Acid (3-MTP)	Methionine (Met)
Structure			
CAS No.	58809-73-7	646-01-5	63-68-3
Primary Role	Flavor/Fragrance, Synthetic Reagent	Nematicide, Phytotoxin, Metabolite	Proteinogenic Amino Acid
Metabolic Origin	Strecker degradation / Fermentation	Transamination of Methionine	Essential Amino Acid
Key Activity	Sensory (Cheesy/Nutty), TRPM8 modulator synthesis	LC50 (Nematode): ~6.27 µg/mL	Metabolic Precursor

Logical Causality of Activity

- 2-MTP (Alpha-position): The sulfur at the alpha-carbon creates steric hindrance and alters the pKa of the carboxylic acid, making it less suitable as a direct mimic for succinate or fatty acid metabolism pathways. Its activity is restricted to olfactory receptors and use as an intermediate in synthesizing TRPM8 (cooling) modulators.
- 3-MTP (Beta-position): The linear arrangement mimics the backbone of fatty acids and succinate. This allows 3-MTP to interfere with mitochondrial oxidative phosphorylation (acting as a succinate dehydrogenase inhibitor analogue) and exhibit toxicity against nematodes and fungi.

Biological Activity Analysis

2-(Methylthio)propanoic Acid: The Sensory & Synthetic Agent

Unlike its 3-isomer, 2-MTP does not exhibit broad-spectrum biocidal activity. Its utility lies in sensory pharmacology and medicinal chemistry.

- Sensory Activity: 2-MTP is a potent volatile sulfur compound (VSC) contributing to "cheesy" and "nutty" notes in fermented foods.
- Synthetic Utility (Cooling Agents): 2-MTP is a critical acylating agent in the synthesis of novel cooling compounds.
 - Mechanism:[1][2] It is coupled with piperidine derivatives (e.g., 2-(5-(p-tolyl)imidazol-2-yl)piperidine) to form amides that modulate TRPM8 ion channels, producing a cooling sensation without the minty odor of menthol.

3-(Methylthio)propanoic Acid: The Bioactive Powerhouse

The 3-isomer is the focus for pesticidal and antimicrobial applications.

- Nematicidal Activity:
 - Target:Meloidogyne incognita (Root-knot nematode).[3]
 - Efficacy: 3-MTP shows an LC50 of 6.27 µg/mL at 24 hours, significantly outperforming structural analogs like 3-methoxypropionic acid (LC50: 36.49 µg/mL).[4]
 - Mechanism: Disruption of nematode chemotaxis and direct mitochondrial toxicity.
- Antifungal Activity:
 - Target:Fusarium oxysporum.[1]
 - Efficacy: Inhibits spore germination and mycelial growth at concentrations >100 µg/mL.
- Phytotoxicity:
 - Produced by Xanthomonas campestris pv.[5] manihotis, causing cassava bacterial blight. [5] It induces tissue necrosis by mimicking plant hormones or disrupting membrane integrity.

Experimental Protocols

Protocol A: Synthesis of TRPM8 Modulator using 2-MTP

Use this protocol to validate the reactivity of 2-MTP in medicinal chemistry applications.

Objective: Synthesize 2-(methylthio)-1-(2-(5-(p-tolyl)imidazol-2-yl)piperidin-1-yl)propan-1-one.

Reagents:

- **2-(Methylthio)propanoic acid (2-MTP)** [1.1 equiv][2]
- Amine precursor: 2-(5-(p-tolyl)imidazol-2-yl)piperidine [1.0 equiv][2]
- Coupling Agents: EDCI [1.2 equiv], HOBt [1.2 equiv][2]
- Base: DIPEA [1.0 equiv]
- Solvent: Dichloromethane (DCM)[2]

Workflow:

- **Activation:** Dissolve the amine precursor in DCM at 0°C. Add EDCI and HOBt. Stir for 30 mins to activate the carboxyl group.
- **Coupling:** Add 2-MTP and DIPEA dropwise to the mixture.
- **Reaction:** Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours.
- **Workup:** Filter the mixture. Remove solvent under reduced pressure.
- **Purification:** Purify crude residue via silica gel chromatography (Ethyl Acetate/Heptane gradient).
- **Validation:** Confirm structure via GC/MS (Target m/z: ~343 for the specific derivative).

Protocol B: Comparative Nematicidal Assay (3-MTP Benchmark)

Use this protocol to compare the biological toxicity of 2-MTP vs. 3-MTP.

Objective: Determine LC50 values against *M. incognita* J2 juveniles.

Materials:

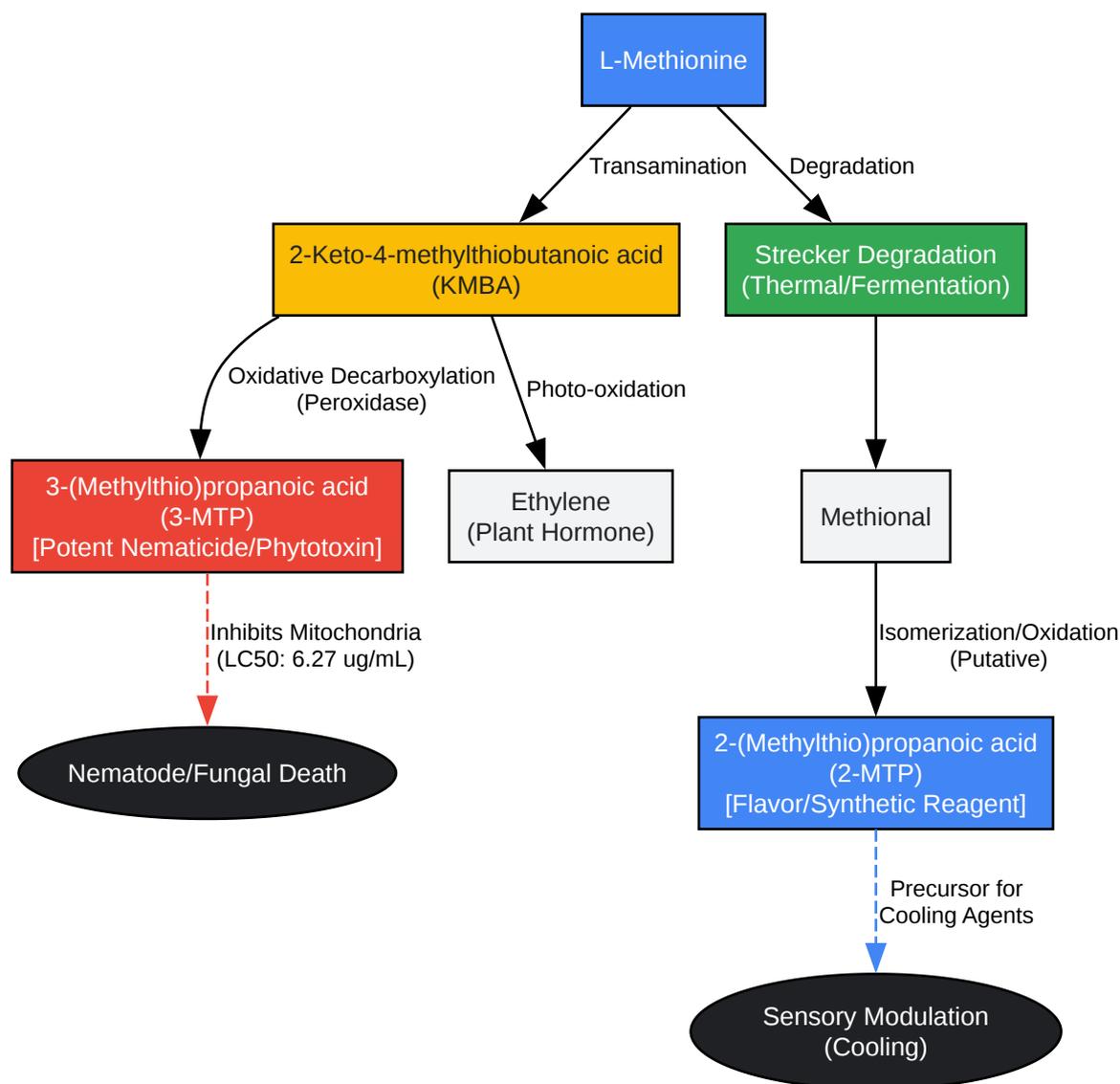
- Test Compounds: 2-MTP, 3-MTP, Methionine (Negative Control).
- Organism: Freshly hatched J2 juveniles of *M. incognita*.
- Plate: 24-well tissue culture plates.

Workflow:

- Preparation: Dissolve compounds in water/Tween-20 (0.1%) to create a concentration gradient (1, 5, 10, 50, 100 µg/mL).
- Inoculation: Add ~100 nematodes (in 10 µL suspension) to 990 µL of test solution in each well.
- Incubation: Incubate at 25°C in the dark for 24 hours.
- Quantification: Count dead nematodes under a stereomicroscope.
 - Criterion: Nematodes are considered dead if they retain a straight shape and fail to move when probed with a fine needle.
- Calculation: Calculate corrected mortality using Abbott's formula:
- Analysis: Perform Probit analysis to determine LC50.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of Methionine metabolism leading to the formation of 2-MTP (Flavor/Sensory) versus 3-MTP (Toxin/Nematicide).



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Caption: Divergent metabolic fates of Methionine leading to the bioactive 3-MTP (red path) versus the sensory-active 2-MTP (green/blue path).

Comparative Data Summary

Metric	2-(Methylthio)propanoic Acid	3-(Methylthio)propanoic Acid	HMTBA (Feed Additive)
Nematicidal LC50	>100 µg/mL (Est. Low Activity)	6.27 µg/mL (High Potency)	Not Active
Antifungal Activity	Low / Non-specific	High (vs. F. oxysporum)	Low
Flavor Threshold	Low (ppb range) - Cheesy	Medium - Potato/Earthy	N/A
Toxicity (Mammalian)	Generally Recognized as Safe (Flavor)	Irritant / Phytotoxic	Low (Nutrient)
Synthetic Use	Precursor for TRPM8 Agonists	Precursor for Ethylene (Plants)	Methionine Source

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